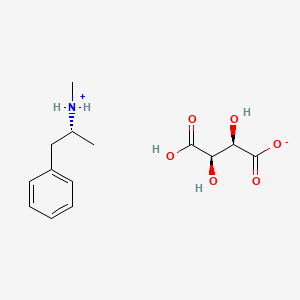
(R)-Methyl(alpha-methylphenethyl)ammonium (R-(R*,R*))-hydrogen tartrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Methyl(alpha-methylphenethyl)ammonium (R-(R*,R*))-hydrogen tartrate is a chiral compound with significant applications in various scientific fields This compound is known for its unique stereochemistry and its ability to interact with biological systems in a specific manner
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl(alpha-methylphenethyl)ammonium (R-(R*,R*))-hydrogen tartrate typically involves the reaction of ®-Methyl(alpha-methylphenethyl)amine with tartaric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired chiral product. The process involves:
Reactants: ®-Methyl(alpha-methylphenethyl)amine and tartaric acid.
Solvent: A suitable solvent such as ethanol or methanol.
Temperature: The reaction is usually conducted at room temperature.
Purification: The product is purified using recrystallization techniques to obtain the pure chiral compound.
Industrial Production Methods
In an industrial setting, the production of ®-Methyl(alpha-methylphenethyl)ammonium (R-(R*,R*))-hydrogen tartrate is scaled up using similar reaction conditions. The process involves large-scale reactors and continuous monitoring to ensure the consistency and purity of the product. Advanced purification techniques such as chromatography may be employed to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
®-Methyl(alpha-methylphenethyl)ammonium (R-(R*,R*))-hydrogen tartrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ammonium group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted ammonium salts.
Applications De Recherche Scientifique
®-Methyl(alpha-methylphenethyl)ammonium (R-(R*,R*))-hydrogen tartrate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological molecules and potential as a chiral selector in chromatography.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of chiral catalysts and as an intermediate in the manufacture of fine chemicals.
Mécanisme D'action
The mechanism of action of ®-Methyl(alpha-methylphenethyl)ammonium (R-(R*,R*))-hydrogen tartrate involves its interaction with specific molecular targets. The compound binds to receptors or enzymes in a stereospecific manner, leading to changes in their activity. The pathways involved may include:
Binding to receptors: The compound may act as an agonist or antagonist, modulating receptor activity.
Enzyme inhibition: It can inhibit the activity of certain enzymes by binding to their active sites.
Signal transduction: The compound may influence cellular signaling pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
®-Methyl(alpha-methylphenethyl)ammonium (R-(R*,R*))-hydrogen tartrate can be compared with other similar compounds such as:
- (S)-Methyl(alpha-methylphenethyl)ammonium (S-(S,S))-hydrogen tartrate**: The enantiomer of the compound with different stereochemistry.
®-Methyl(alpha-methylphenethyl)ammonium chloride: A similar compound with a different counterion.
®-Methyl(alpha-methylphenethyl)amine: The parent amine without the tartrate group.
The uniqueness of ®-Methyl(alpha-methylphenethyl)ammonium (R-(R*,R*))-hydrogen tartrate lies in its specific stereochemistry and its ability to form stable salts with tartaric acid, which enhances its solubility and stability.
Propriétés
Numéro CAS |
93777-08-3 |
|---|---|
Formule moléculaire |
C14H21NO6 |
Poids moléculaire |
299.32 g/mol |
Nom IUPAC |
methyl-[(2R)-1-phenylpropan-2-yl]azanium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C10H15N.C4H6O6/c1-9(11-2)8-10-6-4-3-5-7-10;5-1(3(7)8)2(6)4(9)10/h3-7,9,11H,8H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t9-;1-,2-/m11/s1 |
Clé InChI |
SOSGXQJCXKXQCB-KZKMUFAMSA-N |
SMILES isomérique |
C[C@H](CC1=CC=CC=C1)[NH2+]C.[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O |
SMILES canonique |
CC(CC1=CC=CC=C1)[NH2+]C.C(C(C(=O)[O-])O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















